Estradiol-16 - 1090-04-6

Estradiol-16

Catalog Number: EVT-1190699
CAS Number: 1090-04-6
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Estradiol-16 is synthesized from estrone or estradiol through specific chemical modifications. It falls under the classification of estrogens, which are a group of steroid hormones that play crucial roles in sexual development and reproductive function. The compound is also categorized as a synthetic estrogen when produced in laboratories for research and clinical applications.

Synthesis Analysis

The synthesis of Estradiol-16 involves several chemical reactions that modify the basic structure of estradiol. One notable method includes the introduction of a bromine atom at the 16α position, resulting in derivatives such as 16α-(bromoalkylamide)-estradiol. This synthesis typically starts with estrone, which undergoes reduction and substitution reactions.

Synthesis Method

  1. Starting Material: Estrone or estradiol.
  2. Key Reagents: Bromine or bromoalkyl reagents.
  3. Reaction Conditions:
    • The reaction often requires solvents like dimethyl sulfoxide and controlled temperatures (e.g., heating at 150°C).
    • Purification is usually achieved through high-performance liquid chromatography (HPLC) to isolate the desired product with high purity.

For instance, one study reported synthesizing 16α-(bromoalkylamide)-estradiol derivatives which demonstrated effective inhibition of 17β-hydroxysteroid dehydrogenase activity without exhibiting estrogenic activity at certain concentrations .

Molecular Structure Analysis

The molecular structure of Estradiol-16 retains the core steroid framework characteristic of estrogens but includes specific modifications at the 16 position.

Structural Characteristics

  • Molecular Formula: C18H24O2
  • Molecular Weight: Approximately 272.39 g/mol
  • Functional Groups: Hydroxyl groups (-OH) at positions 17β and 3, with a potential alkyl or bromo substituent at position 16α.

The presence of these functional groups influences its binding affinity to estrogen receptors and its biological activity.

Chemical Reactions Analysis

Estradiol-16 participates in various chemical reactions that can modify its structure or enhance its biological properties.

Notable Reactions

  1. Alkylation: The introduction of alkyl groups at the 16α position can alter estrogenic activity.
  2. Halogenation: Bromination at the 16 position can be utilized to create derivatives with specific inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase.
  3. Hydrolysis: Under acidic conditions, certain derivatives can be hydrolyzed to yield more active forms.

These reactions are crucial for developing compounds with targeted therapeutic applications, particularly in cancer treatment where estrogen receptor modulation is necessary .

Mechanism of Action

Estradiol-16 exerts its biological effects primarily through binding to estrogen receptors (ER), specifically ERα and ERβ.

Mechanism Overview

  1. Binding Affinity: The compound's structural modifications influence its affinity for different estrogen receptors.
  2. Signal Transduction: Upon binding to ERs, it activates various signaling pathways that regulate gene expression involved in reproductive functions, cell proliferation, and apoptosis.
  3. Biological Effects: Depending on receptor interaction, Estradiol-16 can exhibit estrogenic or antiestrogenic properties, making it useful in therapeutic contexts such as hormone replacement therapy or cancer treatment .
Physical and Chemical Properties Analysis

Estradiol-16 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Applications

Estradiol-16 has significant scientific applications across various fields:

  1. Medical Research: Used in studies investigating estrogen receptor interactions and the development of selective estrogen receptor modulators (SERMs).
  2. Cancer Treatment: Investigated for its potential role in inhibiting estrogen-dependent tumors by modulating receptor activity.
  3. Hormonal Therapy: Explored as a candidate for hormone replacement therapy due to its estrogenic properties without undesired effects associated with traditional estrogens .
Introduction to Estradiol-16 Derivatives

Structural Definition and Nomenclature of Estradiol-16 Modifications

The estradiol molecule (estra-1,3,5(10)-triene-3,17β-diol) features a steroidal tetracyclic structure with the D-ring (cyclopentane ring) as the site for C16 modifications. Carbon-16 occupies a position adjacent to the critical C17-hydroxyl group essential for estrogen receptor binding. Modifications at this position are stereospecific, leading to distinct α (below the plane) and β (above the plane) configurations that profoundly influence molecular conformation and biological interactions. The spatial orientation of substituents at C16 dictates the molecule's ability to engage with hydrophobic pockets and hydrogen bonding networks within the ligand-binding domains of estrogen receptors and metabolic enzymes [6].

Common modifications include hydroxylation (introducing a 16α-OH or 16β-OH group), alkylation (adding methyl, ethyl, or propyl chains), and the introduction of unsaturated bonds (such as Δ^15^-double bonds). More complex derivatives feature aminoacyl, halogeno, or heterocyclic substituents designed to enhance target affinity or alter metabolic pathways. Systematic nomenclature according to IUPAC steroid naming conventions specifies both the position (16) and stereochemistry (α or β) of substitution. For instance, 16α-hydroxyestradiol denotes a hydroxyl group in the alpha configuration at C16, while 16β-propylaminoestradiol specifies a propylamino substituent in the beta orientation. These precise naming conventions are essential for accurately communicating structural relationships and predicting pharmacological behavior [6].

Table 1: Structural Variants and Nomenclature of Key Estradiol-16 Derivatives

Substituent Position & TypeSystematic NameCommon AbbreviationKey Structural Feature
16α-hydroxy16α-Hydroxyestra-1,3,5(10)-triene-3,17β-diol16α-OHE2Equatorial hydroxyl group enhancing metabolic activity
16β-hydroxy16β-Hydroxyestra-1,3,5(10)-triene-3,17β-diol16β-OHE2Axial hydroxyl group altering receptor binding kinetics
16α-propylamino16α-(Propylamino)estra-1,3,5(10)-triene-3,17β-diol-Basic nitrogen enabling salt formation
16β-aminoacyl16β-(Aminoacyl)estra-1,3,5(10)-triene-3,17β-diol-Polar side chain designed for enzyme interaction
Δ^15^ bondEstra-1,3,5(10),15-tetraene-3,17β-diol15-DehydroestradiolConjugated system reducing electron density at C17

Historical Development of Estradiol-16 Analogues in Steroid Chemistry

The systematic exploration of C16-modified estradiol analogues originated in the mid-20th century alongside broader investigations into steroid structure-activity relationships. Initial work focused on naturally occurring metabolites, particularly 16α-hydroxyestrone, identified in urine samples from pregnant women in 1955. This discovery spurred interest in the biological significance of 16-hydroxylated estrogens and their potential roles in endocrine physiology and pathophysiology. By the 1970s, research had established that 16α-hydroxylation represented a major metabolic pathway for estradiol in humans, with elevated activity observed in hormone-sensitive tissues including the breast and liver [4].

The 1990s marked a pivotal transition from metabolic studies to targeted synthetic chemistry aimed at developing C16-modified compounds with specific biological properties. A landmark 1993 investigation demonstrated significantly upregulated C16α-hydroxylation in the terminal duct lobular units (TDLUs) of human breast tissue from patients with breast cancer compared to reduction mammoplasty controls (7.96-fold increase versus 1.83-fold in controls). This finding positioned C16α-hydroxylation as a potential biomarker of breast cancer risk and stimulated therapeutic interest in modulating this pathway [4].

The early 2000s witnessed sophisticated synthetic chemistry efforts to create 16β derivatives specifically designed as inhibitors of estrogen biosynthesis. Researchers synthesized a series of 16β-propylaminoacyl derivatives featuring diverse functional groups (carboxylic acids, alcohols, amines, amides) intended to interact with catalytic sites of steroidogenic enzymes. Although these particular compounds exhibited unexpectedly low inhibitory potency against type 1 17β-hydroxysteroid dehydrogenase, they provided crucial structure-activity relationship (SAR) data that informed subsequent generations of inhibitors [6]. Contemporary research employs advanced computational methods, evidenced by a 2023 molecular docking study screening 2682 steroid compounds, including novel C16-modified structures. This study identified compound 12 (featuring a D-ring double bond impacting C16/C17 geometry) with potent estrogen receptor inhibitory activity comparable to clinical antiestrogens like fulvestrant, demonstrating the ongoing therapeutic relevance of strategic D-ring modifications [1].

Biological Significance of C16 Position in Estradiol Pharmacology

Estrogen Receptor Binding and Transcriptional Activity

The C16 position significantly influences ligand-receptor binding kinetics and subsequent transcriptional activation. Introduction of bulky 16β-substituents (propylaminoacyl chains) causes steric hindrance that disrupts optimal positioning within the ligand-binding pocket of estrogen receptor alpha. This interference reduces binding affinity by up to 90% compared to unmodified estradiol, effectively diminishing agonist activity. Molecular dynamics simulations reveal that 16β-alkyl groups induce conformational strain during helix-12 positioning, a critical step for coactivator recruitment and transcriptional activation [6]. Conversely, 16α-hydroxylation creates a metabolite with sustained receptor-binding capability but altered functional outcomes. The 16α-hydroxyestradiol metabolite exhibits a distinctive pattern of estrogen-responsive gene activation that diverges from estradiol, potentially contributing to proliferative signaling in estrogen-sensitive tissues. This differential activity may explain the association between elevated 16α-hydroxylation and increased breast cancer risk observed in clinical studies [4].

Metabolic Regulation and Enzyme Interactions

C16 modifications directly impact estrogen metabolism by altering susceptibility to key steroid-metabolizing enzymes. 16α-Hydroxyestrone (16α-OHE1), the primary product of 16α-hydroxylation, demonstrates resistance to further oxidative metabolism at C16, resulting in prolonged biological half-life and tissue accumulation. This metabolite forms covalent adducts with nuclear proteins through reactive hemiacetal intermediates, potentially causing DNA damage and aberrant gene expression – mechanisms proposed to contribute to its tumor-promoting effects in mammary epithelium [4]. Designed 16β-derivatives target enzymes involved in estradiol biosynthesis, particularly type 1 17β-hydroxysteroid dehydrogenase (17β-HSD1), which catalyzes the reduction of estrone to biologically active estradiol. Although initial 16β-propylaminoacyl derivatives showed disappointing inhibition, recent compounds exploit the C16 position to access hydrophobic regions adjacent to the enzyme's catalytic site. Docking studies indicate that strategic placement of aromatic or heterocyclic moieties at C16 enables π-stacking interactions with phenylalanine residues (Phe^221^) near the cofactor-binding domain, potentially disrupting NADPH coordination essential for enzymatic activity [6].

Cancer-Related Implications and Therapeutic Targeting

Altered C16 metabolism exhibits significant oncological implications. Elevated 16α-hydroxylation activity in breast tissue generates genotoxic catechol estrogen quinones capable of forming depurinating DNA adducts. This metabolic shift creates a pro-oxidant microenvironment that promotes carcinogenesis through both mutagenic and estrogen receptor-mediated mechanisms. Clinical evidence demonstrates that 16α-hydroxyestrone levels are significantly elevated in women with breast cancer compared to healthy controls, establishing this pathway as both a biomarker of risk and a potential target for chemoprevention [4].

Synthetic C16-modified compounds offer promising therapeutic strategies. Compound 12 (featuring a Δ^15^ double bond adjacent to C16) demonstrates dual mechanisms of anticancer activity: classical estrogen receptor antagonism and novel mitochondrial disruption. This compound reduces estrogen receptor alpha protein levels in MCF7 breast cancer cells, downregulating progesterone receptor expression – a key estrogen-responsive biomarker. Independently, it disrupts mitochondrial electron transport, inducing apoptosis even in estrogen receptor-negative cells, representing a breakthrough in overcoming hormonal resistance [1].

Table 2: Biological Activities of Key Estradiol-16 Derivatives

DerivativePrimary Biological ActivityMolecular TargetTherapeutic Implication
16α-HydroxyestradiolProliferative signalingEstrogen receptor alphaBiomarker for breast cancer risk assessment
16α-HydroxyestroneGenotoxic adduct formationDNA nucleophilesTarget for antioxidant chemoprevention
16β-Aminoacyl estradiolEnzyme inhibition (weak)Type 1 17β-HSDProof-of-concept for structure-based design
Δ^15^-Dehydroestradiol (Compound 12)ERα degradation & mitochondrial disruptionERα & Complex IDual-mechanism agent for ER+ and ER- cancers

Properties

CAS Number

1090-04-6

Product Name

Estradiol-16

IUPAC Name

(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1

InChI Key

DVMAUGGKVWJBDV-FXXCCUJSSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Synonyms

16alpha-estradiol
16beta-estradiol
estradiol-16
estradiol-16, (16beta)-isomer
estradiol-16alpha
estradiol-16beta

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.